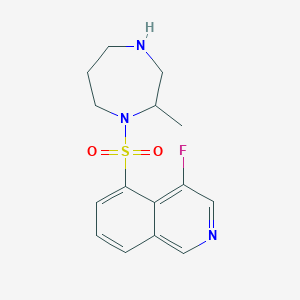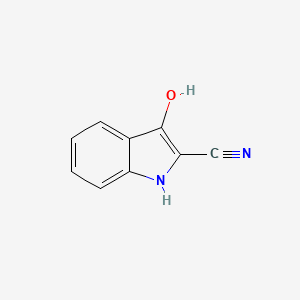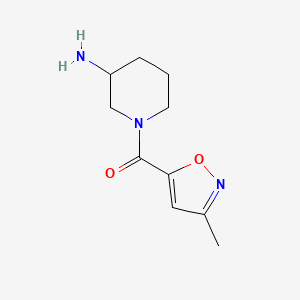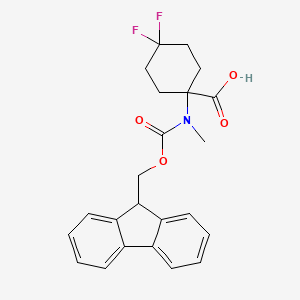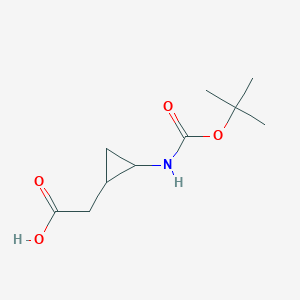
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is an organic compound with the molecular formula C10H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopropyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with specific molecular targets, such as enzymes or receptors, depending on the final structure of the synthesized molecule .
Comparación Con Compuestos Similares
2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: This compound is structurally similar but may have different substituents on the cyclopropyl ring.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
Uniqueness: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is unique due to its specific combination of a cyclopropyl ring and an acetic acid moiety, which provides distinct reactivity and stability. The presence of the Boc group allows for selective protection and deprotection, making it a valuable intermediate in complex synthetic pathways .
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(7)5-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Clave InChI |
INXYYFYPMHZEHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


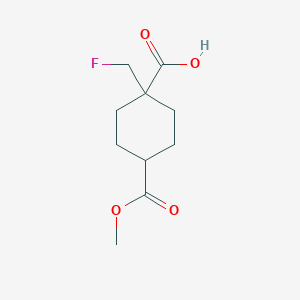
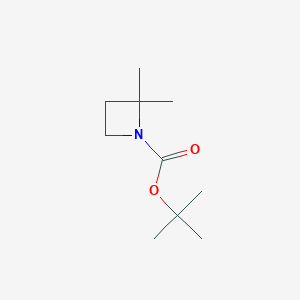

![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
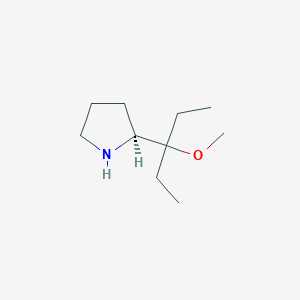
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
